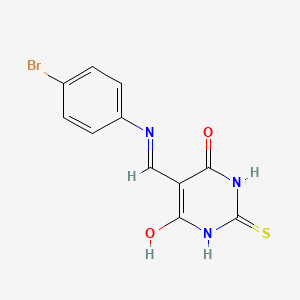
5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” has a molecular formula of C11H8BrN3O2S . It has an average mass of 326.169 Da and a mono-isotopic mass of 324.952057 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C11H8BrN3O2S . It has an average mass of 326.169 Da and a mono-isotopic mass of 324.952057 Da . More specific physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Derivative Development
Research on pyrimidine derivatives reveals their significance due to various pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. The synthesis of these compounds involves reactions with isothiocyanates under different conditions to yield N,N-disubstituted thioureas. Such compounds are synthesized in good yields, showcasing the electrophilic behavior of carbon atoms in isothiocyanates towards nucleophilic reactions, which could be leveraged for further functionalization and application in medicinal chemistry (Önal et al., 2009).
Antimicrobial Activity
The synthesis of 3-(Benzimidazol-2-yl-amino)-1-(4-bromophenyl)-2-thioxopyrimidin-4,6-dione analogues and their evaluation for antimicrobial activity demonstrate the potential of such compounds in addressing resistant microbial infections. These compounds, synthesized through a multi-step process involving reactions with 2-hydrazinobenzimidazole and subsequent cyclization, have been screened for their efficacy against a range of bacteria, highlighting the therapeutic potential of pyrimidine derivatives in antimicrobial research (Goudgaon & Basha, 2011).
Antiviral and Anticancer Properties
The exploration of pyrimidine derivatives extends to their antiviral and anticancer properties. For instance, compounds with substituted pyrimidines have shown marked inhibition of retrovirus replication in cell culture, presenting a promising avenue for the development of novel antiviral therapies. These studies underline the compound's utility in designing drugs targeting specific viral pathogens, including human immunodeficiency virus (HIV) (Hocková et al., 2003).
Green Chemistry Approaches
The development of green and efficient methodologies for synthesizing pyrimidine derivatives underscores the importance of environmental sustainability in chemical research. For instance, a water-mediated catalyst-free synthesis of 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives represents a step towards eco-friendly chemical processes. This approach not only achieves high yields but also minimizes the environmental impact by avoiding organic solvents (Dhorajiya & Dholakiya, 2013).
Eigenschaften
IUPAC Name |
5-[(4-bromophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKKEPGXDXVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R)-Bicyclo[3.2.0]heptane-6-one](/img/structure/B2454150.png)
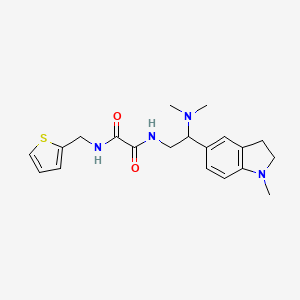
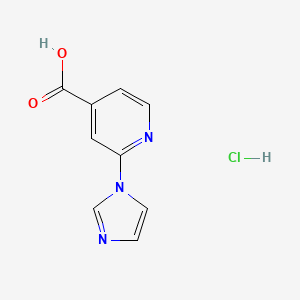
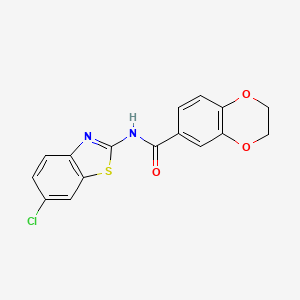
![4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B2454157.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2454160.png)
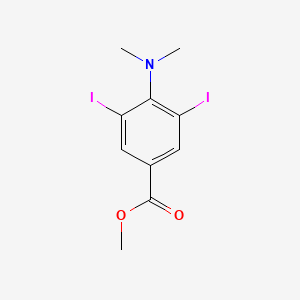
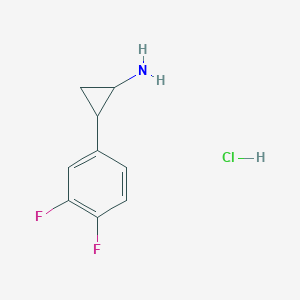


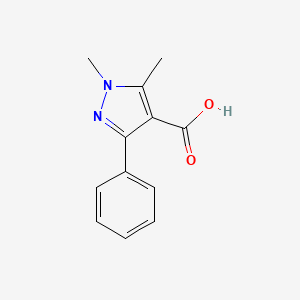
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2454169.png)
![5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2454172.png)
![1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2454173.png)